molecular formula C22H15NO6 B5178080 5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone

5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone

Cat. No. B5178080
M. Wt: 389.4 g/mol
InChI Key: VMKQLZUQVMYYDU-VBKFSLOCSA-N
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Description

5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as nitrofurazone, and it is a furan derivative that has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is not fully understood. However, it is believed to exert its biological effects by inhibiting the synthesis of bacterial and fungal cell walls. Moreover, it has been suggested that it may modulate the production of inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Moreover, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is its broad-spectrum antimicrobial activity. Moreover, it exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, its limitations include its relatively low solubility in water, which may hinder its use in aqueous-based formulations.

Future Directions

There are several potential future directions for the research on 5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone. These include:
1. Development of novel formulations: Researchers can explore the use of different solvents and excipients to improve the solubility and stability of the compound in various formulations.
2. Mechanistic studies: Further studies can be conducted to elucidate the mechanism of action of the compound and its effects on various biological pathways.
3. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of the compound in the treatment of various inflammatory diseases.
4. Structure-activity relationship studies: Researchers can explore the structure-activity relationship of the compound to identify more potent analogs with improved biological properties.
5. Toxicity studies: Toxicity studies can be conducted to evaluate the safety of the compound in various animal models.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone involves the reaction of 5-nitro-2-furaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction takes place in a solvent under reflux conditions, and the resulting product is isolated by filtration and recrystallization.

Scientific Research Applications

5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone has been extensively studied for its biological properties. It has been shown to possess antimicrobial, antifungal, and antiviral activities. Moreover, it exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6/c1-27-18-7-5-14(6-8-18)21-13-16(22(24)29-21)12-19-9-10-20(28-19)15-3-2-4-17(11-15)23(25)26/h2-13H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKQLZUQVMYYDU-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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